molecular formula C22H26FN5O2S2 B2704763 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1206999-36-1

2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2704763
CAS No.: 1206999-36-1
M. Wt: 475.6
InChI Key: FVRNHHFGPQAZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1.1. Structural Overview of 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide This compound features a thiazolo[4,5-d]pyrimidin-7-one core substituted with an ethyl group at position 6, a 4-methylpiperidin-1-yl group at position 2, and a sulfanyl-linked acetamide moiety at position 3. The acetamide is further functionalized with a 3-fluoro-4-methylphenyl group (Figure 1).

Properties

IUPAC Name

2-[[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O2S2/c1-4-28-20(30)18-19(25-21(32-18)27-9-7-13(2)8-10-27)26-22(28)31-12-17(29)24-15-6-5-14(3)16(23)11-15/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRNHHFGPQAZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(S2)N3CCC(CC3)C)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazolopyrimidine intermediate.

    Attachment of the Fluorinated Phenyl Group: The final step involves the coupling of the fluorinated phenyl group to the thiazolopyrimidine-piperidine intermediate using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the thiazolopyrimidine ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or more saturated derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C23H29N5O2SC_{23}H_{29}N_{5}O_{2}S with a molecular weight of approximately 471.6 g/mol. Its structure features:

  • Thiazolo-pyrimidine core : This structural motif is often associated with biological activity.
  • Sulfanyl group : Enhances reactivity and interaction with biological targets.
  • Fluorinated aromatic ring : May influence pharmacokinetics and bioavailability.

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have shown that compounds with similar thiazolo-pyrimidine structures can inhibit cancer cell proliferation. For example, related compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties. Screening assays using multicellular spheroids have been employed to evaluate its efficacy in inhibiting tumor growth.

Enzyme Inhibition

The compound shows potential as an inhibitor of specific enzymes involved in cancer pathways. For instance, it may inhibit the Type III secretion system (T3SS) in bacteria, which is crucial for their virulence. This suggests that the compound could be explored for antimicrobial applications as well.

Neuropharmacological Effects

Given the presence of the piperidine moiety, the compound may also exhibit neuropharmacological effects. Compounds with similar structures have been noted for their activity on neurotransmitter systems, which could be beneficial in treating neurological disorders.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the Thiazolo-Pyrimidine Core : This step involves cyclization reactions that form the thiazolo-pyrimidine structure.
  • Introduction of Functional Groups : The subsequent steps include adding the sulfanyl group and attaching the N-(3-fluoro-4-methylphenyl)acetamide moiety.
  • Purification and Characterization : The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity for research applications.

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Anticancer Activity : A study involving a related thiazolo-pyrimidine compound showed significant tumor growth inhibition in xenograft models by targeting specific signaling pathways.
  • Antimicrobial Effects : Research indicated that structurally analogous compounds exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Position 2 Substituent Acetamide Substituent
Target Compound Thiazolo[4,5-d]pyrimidin-7-one 4-Methylpiperidin-1-yl 3-Fluoro-4-methylphenyl
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide () Pyrazolo[4,3-d]pyrimidin-7-one 4-Fluorobenzyl 2-Furylmethyl
2-{[1-Ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide () Pyrazolo[4,3-d]pyrimidin-7-one 4-Methoxybenzyl 3-Fluorophenyl
5-(4-Methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-3(4H)-yl]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide () Pyrrolo-thiazolo-pyrimidine Phenyl Chlorophenyl-imino

2.3. Bioactivity and Mode of Action
highlights that bioactivity profiles correlate strongly with chemical structures. For example:

  • Pyrazolo-pyrimidine Analogs (): These compounds may exhibit antimicrobial or anti-inflammatory activity due to furylmethyl or fluorophenyl groups, which are common in NSAID scaffolds .
  • Fluorine-Containing Derivatives (): Fluorine enhances binding to hydrophobic pockets in receptors like CGRP (), implying the target compound could share similar therapeutic niches, such as neurological disorders.

Research Findings and Implications

3.1. Synthetic Feasibility
The sulfanyl-acetamide linkage in the target compound (common in ) allows modular synthesis, enabling rapid exploration of substituent effects. Piperidine and fluorophenyl groups are synthetically accessible via nucleophilic substitution or Suzuki coupling .

Pharmacokinetic Predictions

  • Lipophilicity: The 3-fluoro-4-methylphenyl group increases logP compared to polar furylmethyl analogs (), suggesting improved blood-brain barrier penetration.

Biological Activity

The compound 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities, particularly in antimicrobial and anticancer domains. This article aims to explore the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N5O2S2C_{23}H_{29}N_{5}O_{2}S_{2} with a molecular weight of 471.6 g/mol . The structural complexity arises from its thiazolo-pyrimidine core combined with piperidine and acetamide functionalities, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₃F₂N₅O₂S₂
Molecular Weight471.6 g/mol
CAS Number1207035-14-0

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors within cells. The thiazolo[4,5-d]pyrimidine moiety is known for its role in modulating various signaling pathways, potentially leading to antimicrobial and anticancer effects . The compound may exert its effects through:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in cell proliferation or pathogen survival.
  • Receptor Modulation : Altering receptor activity that influences cellular signaling pathways.

Anticancer Activity

The anticancer potential of thiazolo-pyrimidine derivatives has been well-documented. In vitro studies indicate that such compounds can induce apoptosis in cancer cells. The proposed mechanisms include:

  • Cell Cycle Arrest : Compounds can disrupt the normal cell cycle, preventing cancer cell proliferation.
  • Pro-Apoptotic Effects : Inducing programmed cell death through mitochondrial pathways.

A notable study evaluated the cytotoxicity of related compounds against various cancer cell lines, revealing promising results that warrant further investigation into this specific derivative's efficacy .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study conducted by the National Cancer Institute (NCI) assessed the cytotoxic effects of similar thiazolo-pyrimidine derivatives against a panel of 60 human cancer cell lines. Results indicated significant cytotoxicity in several lines, suggesting a need for further exploration of this compound's potential as an anticancer agent .
  • Antimicrobial Efficacy :
    • A comparative study on thiazolo-pyrimidine derivatives highlighted their antimicrobial activity against various pathogens. The results showed effective inhibition rates similar to established antibiotics, indicating potential therapeutic applications .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of related compounds revealed that modifications to the piperidine and acetamide groups significantly impact biological activity. This emphasizes the importance of structural optimization in developing effective drugs .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

Methodological Answer : Multi-step synthesis is typically required, with key intermediates such as thiazolo-pyrimidinone cores and acetamide derivatives. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., cyclization steps) require precise thermal management to avoid side products .
  • Catalyst selection : Palladium-based catalysts improve cross-coupling efficiency in sulfur-containing intermediates .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential for isolating high-purity fractions .

Example Synthetic Steps (from analogous compounds):

StepReaction TypeYield (%)Key Parameter
1Nucleophilic substitution65–70Anhydrous DMF solvent
2Cyclization45–50Microwave-assisted heating
3Sulfur insertion30–35Thiolate anion optimization

Q. How can researchers characterize the molecular structure and confirm regiochemistry?

Methodological Answer :

  • X-ray crystallography : Resolves bond angles and confirms the thiazolo-pyrimidinone scaffold geometry .
  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish between regioisomers (e.g., sulfur vs. oxygen positioning) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 515.1623) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer :

  • Anticancer activity : MTT assay using human cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR inhibition at 10 µM concentration) .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, MIC ≤ 8 µg/mL) .

Advanced Research Questions

Q. How can conflicting data regarding solubility and stability be resolved?

Methodological Answer :

  • Dynamic solubility profiling : Use shake-flask method with HPLC quantification across pH 1.2–7.4 buffers .
  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H2_2O2_2) to identify instability triggers .
  • Data reconciliation : Apply chemometric tools (e.g., PCA) to isolate experimental variables causing discrepancies .

Q. What computational strategies predict binding affinity and metabolic stability?

Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 active site) .
  • ADMET prediction : SwissADME or pkCSM models estimate logP (2.8–3.5) and CYP450 metabolism liabilities .
  • QM/MM simulations : Explore transition states for sulfanyl-group reactivity in hepatic enzymes .

Q. How to optimize reaction conditions using DoE and high-throughput experimentation (HTE)?

Methodological Answer :

  • Design of Experiments (DoE) : Screen variables (e.g., solvent polarity, catalyst loading) via fractional factorial design to maximize yield .
  • HTE workflows : Use robotic liquid handlers to test 96 reaction conditions in parallel, focusing on Suzuki-Miyaura couplings .
  • Machine learning : Train models on historical data to predict optimal conditions (e.g., 80% success rate in yield ≥60%) .

Q. What strategies validate target engagement in cellular models?

Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein target stabilization post-treatment via Western blot .
  • Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins .
  • siRNA knockdown : Confirm phenotype rescue upon target gene silencing .

Q. How to address discrepancies in enzyme inhibition data across studies?

Methodological Answer :

  • Orthogonal assays : Compare fluorescence-based vs. radiometric assay results (e.g., IC50_{50} ± 15% variability) .
  • Buffer standardization : Use identical ATP concentrations (1 mM) and pH (7.4) across labs .
  • Meta-analysis : Apply random-effects models to aggregate data from ≥3 independent studies .

Q. What advanced analytical techniques confirm stereochemical purity?

Methodological Answer :

  • Chiral HPLC : Use Chiralpak IA-3 column (hexane:IPA = 85:15) to resolve enantiomers (Rs_s ≥ 1.5) .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra for absolute configuration .
  • X-ray crystallography : Resolve crystal structures with Flack parameter ≤ 0.1 .

Q. How to design derivatives balancing potency and pharmacokinetics?

Methodological Answer :

  • Bioisosteric replacement : Substitute sulfanyl with sulfone to enhance metabolic stability (t1/2_{1/2} ↑ 40%) .
  • Prodrug strategies : Introduce ester moieties to improve oral bioavailability (Cmax_{max} ↑ 2.5-fold) .
  • Fragment-based design : Use SPR screening to identify fragments with ΔG ≤ -8 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.